molecular formula C6H8N4O B403807 (E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine CAS No. 304868-53-9

(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine

Cat. No.: B403807
CAS No.: 304868-53-9
M. Wt: 152.15g/mol
InChI Key: CDXKNGZCYQAXOI-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of benzoxadiazoles, which are known for their diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine typically involves the reaction of appropriate hydrazine derivatives with benzoxadiazole precursors under controlled conditions. Common synthetic routes include:

    Condensation Reactions: These reactions involve the condensation of hydrazine with benzoxadiazole derivatives in the presence of catalysts or under acidic conditions.

    Cyclization Reactions: Cyclization of suitable precursors under thermal or catalytic conditions to form the benzoxadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole structures but different functional groups.

    Hydrazine Derivatives: Compounds containing hydrazine moieties with varying substituents.

Uniqueness

(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine is unique due to its specific combination of the benzoxadiazole ring and hydrazinylidene group, which imparts distinct chemical and biological properties

Properties

CAS No.

304868-53-9

Molecular Formula

C6H8N4O

Molecular Weight

152.15g/mol

IUPAC Name

(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine

InChI

InChI=1S/C6H8N4O/c7-8-4-2-1-3-5-6(4)10-11-9-5/h1-3,7H2/b8-4+

InChI Key

CDXKNGZCYQAXOI-XBXARRHUSA-N

SMILES

C1CC2=NON=C2C(=NN)C1

Isomeric SMILES

C1CC2=NON=C2/C(=N/N)/C1

Canonical SMILES

C1CC2=NON=C2C(=NN)C1

solubility

13.5 [ug/mL]

Origin of Product

United States

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